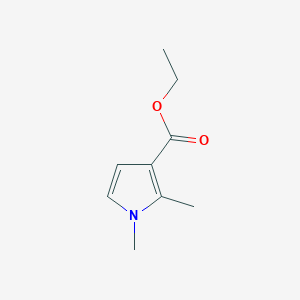

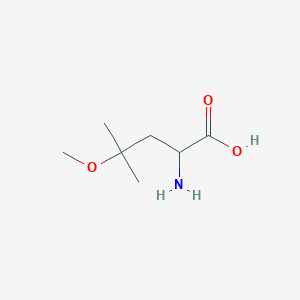

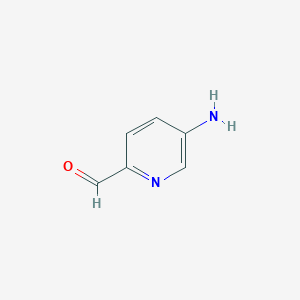

![molecular formula C17H15N3O3 B2929219 4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid CAS No. 1181391-06-9](/img/structure/B2929219.png)

4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .Molecular Structure Analysis

The structures of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides were established on the basis of X-ray structural analysis . They reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of which was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis

The yield of the synthesized compound was 560 mg (67%), appearing as a white powder . The melting point was 233–234°C . The 1H NMR spectrum and 13C NMR spectrum were also provided .科学的研究の応用

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial efficacy against various bacterial strains. For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown activity against Staphylococcus aureus at certain concentrations . This suggests potential applications of our compound in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Antitumor Activity

The imidazo[1,2-a]pyridine moiety is present in many pharmaceuticals with antitumor properties . These compounds can interfere with the proliferation of cancer cells, making them valuable in cancer research for the development of novel chemotherapy agents .

Hypoglycemic Effects

Some derivatives are characterized by their hypoglycemic effects , indicating their use in managing blood sugar levels. This application is particularly relevant in the field of diabetes research, where such compounds could be used to develop new treatments for blood glucose regulation .

Antiviral Applications

The broad spectrum of biological effects of imidazo[1,2-a]pyridine derivatives includes antiviral activities . They can be utilized in the study and development of antiviral drugs, especially for viruses that have developed resistance to current medications .

Anti-inflammatory and Analgesic Uses

These compounds also exhibit anti-inflammatory and analgesic properties , making them candidates for the development of new anti-inflammatory drugs and pain relievers. Their mechanism of action could provide insights into more effective treatments for chronic inflammation and pain management .

Material Science Applications

In material science, the structural characteristics of imidazo[1,2-a]pyridine derivatives make them useful as light-sensitive dyes and optical media for data storage . Their unique properties could lead to advancements in the creation of new materials with specific light absorption and emission qualities .

作用機序

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various targets to exert their biological effects . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .

Biochemical Pathways

Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as other imidazo[1,2-a]pyridine derivatives, could provide some insights .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Action Environment

It’s known that the efficacy and stability of similar compounds, such as other imidazo[1,2-a]pyridine derivatives, could be influenced by various environmental factors .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

特性

IUPAC Name |

4-[[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-15(20-9-3-2-4-14(20)19-11)16(21)18-10-12-5-7-13(8-6-12)17(22)23/h2-9H,10H2,1H3,(H,18,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNCTYXIATWYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

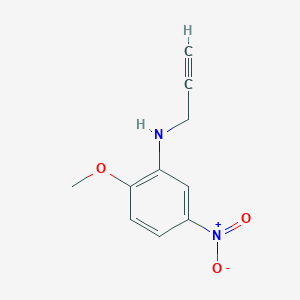

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)

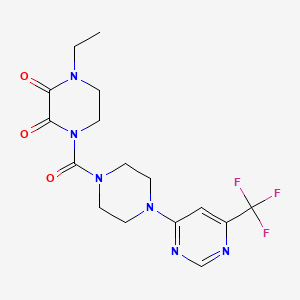

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)

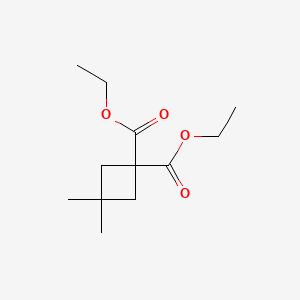

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)